2-(2-Carbamoylphenoxy)butanoic acid
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Overview
Description
2-(2-Carbamoylphenoxy)butanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a butanoic acid moiety attached to a phenoxy group, which in turn is substituted with a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylphenoxy)butanoic acid typically involves the reaction of 2-hydroxybenzoic acid with butanoic acid derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carbamoylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Carbamoylphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Carbamoylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
- 2-(2-Carbamoylphenoxy)propanoic acid
- 2-(2-Carbamoylphenoxy)pentanoic acid
- 2-(2-Carbamoylphenoxy)hexanoic acid
Comparison: Compared to its analogs, 2-(2-Carbamoylphenoxy)butanoic acid is unique due to its specific chain length and the resulting physicochemical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other analogs may not be as effective .
Properties
IUPAC Name |
2-(2-carbamoylphenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNYWMEUJIMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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